Methyl tridec-7-en-4-ynoate
Description
Methyl tridec-7-en-4-ynoate is a methyl ester of tridec-7-en-4-ynoic acid, featuring a 13-carbon chain with a double bond at position 7 (cis or trans configuration) and a triple bond at position 4. This unique combination of unsaturation (both double and triple bonds) confers distinct reactivity and physicochemical properties. Such compounds are often intermediates in organic synthesis, particularly in the development of bioactive molecules or polymers.
Properties
CAS No. |
168422-43-3 |
|---|---|
Molecular Formula |
C14H22O2 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
methyl tridec-7-en-4-ynoate |
InChI |
InChI=1S/C14H22O2/c1-3-4-5-6-7-8-9-10-11-12-13-14(15)16-2/h7-8H,3-6,9,12-13H2,1-2H3 |
InChI Key |
ZWRYDSKUKPZEDV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC#CCCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl tridec-7-en-4-ynoate can be synthesized through several methods. One common approach involves the esterification of tridec-7-en-4-ynoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture to achieve the desired esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures the consistent production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl tridec-7-en-4-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond to a double bond or a single bond, depending on the reagents used.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Amides, alcohols, or other ester derivatives.
Scientific Research Applications
Methyl tridec-7-en-4-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on various biological targets.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of methyl tridec-7-en-4-ynoate involves its interaction with specific molecular targets. The compound’s ester group can undergo hydrolysis, releasing the corresponding acid and alcohol. Additionally, its unsaturated bonds can participate in various addition reactions, influencing biological pathways and chemical processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
- Sandaracopimaric Acid Methyl Ester (): A diterpenoid methyl ester with a fused bicyclic structure. Unlike methyl tridec-7-en-4-ynoate, it lacks triple bonds but contains conjugated double bonds, influencing its stability and reactivity in resin-based applications. The rigid bicyclic framework reduces flexibility compared to the linear aliphatic chain of this compound .
- Methyl Salicylate (): An aromatic ester with a polar hydroxyl group. This compound’s aliphatic structure and unsaturated bonds result in lower water solubility and higher hydrophobicity.
Physicochemical Properties
While explicit data for this compound is absent, trends from related methyl esters () suggest:
- Boiling Point : The triple bond increases rigidity and molecular polarity, likely raising the boiling point compared to saturated esters (e.g., methyl palmitate) but lowering it relative to aromatic esters (e.g., methyl salicylate) due to weaker π-π interactions .
- Solubility: The linear aliphatic chain with unsaturation reduces water solubility compared to shorter-chain esters (e.g., methyl acetate) but enhances compatibility with nonpolar solvents .
- Reactivity: The 4-yne and 7-ene groups enable sequential reactions (e.g., hydrogenation of the triple bond followed by epoxidation of the double bond), a feature absent in mono-unsaturated esters like E-communic acid methyl ester () .
Data Tables
Table 1: Key Functional Group Comparisons
| Compound | Functional Groups | Key Reactivity |
|---|---|---|
| This compound | Alkyne (C≡C), Alkene (C=C), Ester | Cycloaddition, hydrogenation, halogenation |
| Sandaracopimaric acid methyl ester | Conjugated diene, ester | Diels-Alder reactions, oxidation |
| Methyl salicylate | Aromatic ring, ester, hydroxyl | Electrophilic substitution, ester hydrolysis |
Table 2: Hypothetical Physicochemical Properties
*Estimates based on structural analogs .
Research Implications and Gaps
The provided evidence highlights the importance of methyl esters in diverse fields (e.g., resin chemistry, atmospheric analysis). However, this compound’s dual unsaturation warrants targeted studies to explore its applications in click chemistry or polymer science. Comparative GC-MS and NMR data with analogs () could further validate its synthetic utility .
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